3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine
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Overview
Description
3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C9H15N3. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a cyclobutyl group attached to the pyrazole ring, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine typically involves a multi-step process. One common method includes the condensation of cyclobutanone with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides[][3].
Scientific Research Applications
3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a tert-butyl group instead of a cyclobutyl group, which affects its chemical reactivity and biological activity.
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: This compound contains an oxadiazole ring instead of a pyrazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-cyclobutyl-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-2-7-8(6-4-3-5-6)11-12-9(7)10/h6H,2-5H2,1H3,(H3,10,11,12) |
InChI Key |
FENGDXOUWOYGRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2CCC2 |
Origin of Product |
United States |
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